
Tosylthreonylglycine methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tosylthreonylglycine methyl ester, commonly known as TTM, is a peptide derivative that has gained significant attention in the field of scientific research due to its unique properties. TTM is a synthetic peptide that is derived from the naturally occurring threonylglycine methyl ester. It has been found to exhibit a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields. In
作用机制
TTM inhibits the activity of PDI by binding to its active site. This binding prevents the enzyme from carrying out its normal function, leading to the accumulation of misfolded proteins. TTM has also been found to induce endoplasmic reticulum stress, which further contributes to the accumulation of misfolded proteins.
Biochemical and Physiological Effects:
TTM has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and modulate the immune response. TTM has also been found to protect against ischemia-reperfusion injury in various organs, including the heart and brain.
实验室实验的优点和局限性
One of the major advantages of TTM is its ability to inhibit PDI activity, which makes it a valuable tool for studying protein folding and misfolding. However, TTM has some limitations, including its low solubility in water, which can make it difficult to work with in some experiments.
未来方向
There are several future directions for TTM research. One area of interest is the development of TTM analogs with improved solubility and potency. Another area of interest is the use of TTM in the treatment of various diseases, including cancer and neurodegenerative disorders. Additionally, TTM could be used in combination with other drugs to enhance their efficacy.
合成方法
TTM can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The synthesis begins with the attachment of a protected amino acid to a solid support, followed by the addition of subsequent amino acids in a stepwise manner. The final product is then cleaved from the solid support and deprotected to yield TTM.
科学研究应用
TTM has been extensively used in scientific research due to its unique properties. It has been found to inhibit the activity of protein disulfide isomerase (PDI), an enzyme that plays a crucial role in protein folding. This inhibition leads to the accumulation of misfolded proteins, which can be used to study various diseases such as Alzheimer's and Parkinson's disease.
属性
CAS 编号 |
151656-28-9 |
|---|---|
分子式 |
C14H20N2O6S |
分子量 |
344.39 g/mol |
IUPAC 名称 |
methyl 2-[[(2S)-3-hydroxy-2-[(4-methylphenyl)sulfonylamino]butanoyl]amino]acetate |
InChI |
InChI=1S/C14H20N2O6S/c1-9-4-6-11(7-5-9)23(20,21)16-13(10(2)17)14(19)15-8-12(18)22-3/h4-7,10,13,16-17H,8H2,1-3H3,(H,15,19)/t10?,13-/m0/s1 |
InChI 键 |
SPMGWNOTIGDXNW-HQVZTVAUSA-N |
手性 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](C(C)O)C(=O)NCC(=O)OC |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(C(C)O)C(=O)NCC(=O)OC |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(C(C)O)C(=O)NCC(=O)OC |
同义词 |
tosyl-Thr-Gly-OMe tosylthreonylglycine methyl este |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



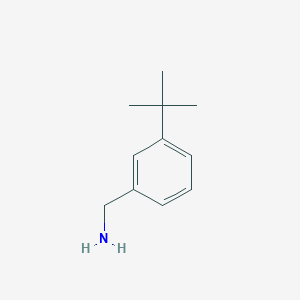
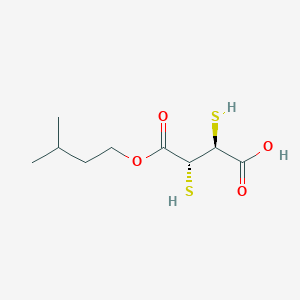


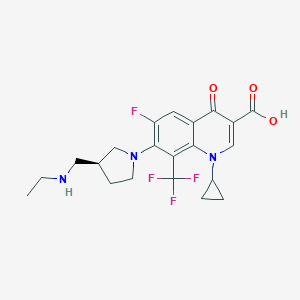

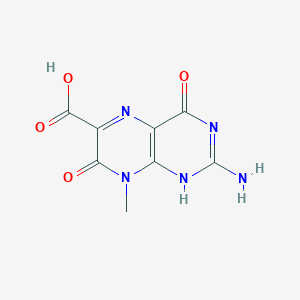
![[3-[[[[3-Azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B232858.png)
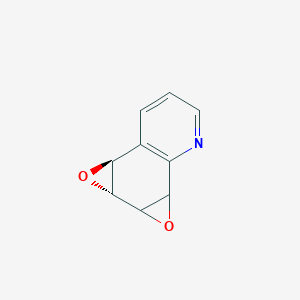
![2-hydroxy-1-(4-methyl-9H-pyrido[3,4-b]indol-1-yl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxypropan-1-one](/img/structure/B232871.png)
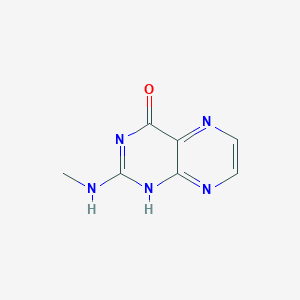

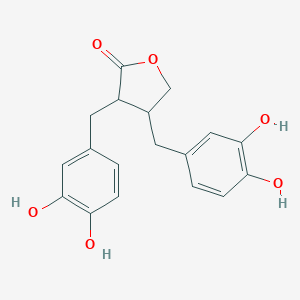
![6-[(4-Formyl-10-hydroxy-4,6a,6b,11,11,14b-hexamethyl-8-oxo-1,2,3,4a,5,6,7,8a,9,10,12,12a,14,14a-tetradecahydropicen-3-yl)oxy]-3-hydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxane-2-carboxylic acid](/img/structure/B232888.png)